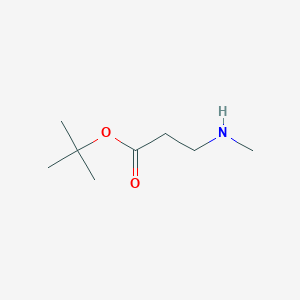
Methyl 3-(4-bromophenyl)-3-oxopropanoate
Descripción general
Descripción
“Methyl 3-(4-bromophenyl)-3-oxopropanoate” is a chemical compound with the molecular formula C10H11BrO2 . It is related to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-bromophenyl)-3-oxopropanoate” consists of a phenyl group attached to a pyrazole . The exact mass of the compound is 241.99424 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-(4-bromophenyl)-3-oxopropanoate” are not available, related compounds have been involved in various reactions. For instance, “3-(4-Bromophenyl)-5-(4-tert-butoxyphenyl)isoxazole” has been used in reactions involving isoxazoline, benzene, and MnO2 .Physical And Chemical Properties Analysis
“Methyl 3-(4-bromophenyl)-3-oxopropanoate” has a molecular weight of 243.10 g/mol . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 241.99424 g/mol .Aplicaciones Científicas De Investigación
Biomedical Applications : A study by Ryzhkova et al. (2020) focused on a compound structurally related to Methyl 3-(4-bromophenyl)-3-oxopropanoate. They investigated its potential for biomedical applications, particularly in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Synthesis and Pharmacokinetics : Yurttaş et al. (2022) conducted research on derivatives of Methyl 3-(4-bromophenyl)-3-oxopropanoate to evaluate their antiproliferative activity. This study also included an investigation of their physicochemical properties and virtual toxicity predictions, which are crucial for drug development (Yurttaş, Evren, & Özkay, 2022).
Organic Chemistry : Kirillov et al. (2008) explored the reactions of Methyl 3-(1-bromocycloheptyl)-2,2-dimethyl-3-oxopropanoate with zinc and arylcarbaldehydes. Their study contributes to the field of organic chemistry by providing insights into the synthesis of complex organic compounds (Kirillov, Melekhin, & Bogatyrev, 2008).
Heterocyclic Chemistry : Pokhodylo et al. (2010) discussed the use of Methyl 3-cyclopropyl-3-oxopropanoate, a related compound, in synthesizing various heterocyclic structures. This research highlights the versatility of these compounds in producing diverse molecular architectures (Pokhodylo, Matiichuk, & Obushak, 2010).
Anticonvulsant Properties : Edafiogho et al. (2003) examined a compound similar to Methyl 3-(4-bromophenyl)-3-oxopropanoate for its anticonvulsant properties. Their findings contribute to the understanding of such compounds' potential in developing new anticonvulsant agents (Edafiogho, Denny, Schwalbe, & Lowe, 2003).
Photochemical Reactions : Saito et al. (1998) explored the photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates, which are structurally similar to Methyl 3-(4-bromophenyl)-3-oxopropanoate. This study is significant in the field of photochemistry, providing insights into the behavior of these compounds under different conditions (Saito, Kamei, Kuribara, Yoshioka, & Hasegawa, 1998).
Mecanismo De Acción
Target of Action
Methyl 3-(4-bromophenyl)-3-oxopropanoate is a complex compound with potential biological activityCompounds with similar structures, such as pyrazoline derivatives, have been reported to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, pyrazoline derivatives have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
For example, pyrazoline derivatives have been reported to affect the production of reactive oxygen species (ROS) and lipid peroxidation, leading to the formation of malondialdehyde (MDA), a common biomarker for cellular oxidative injury .
Result of Action
Compounds with similar structures have been reported to have various biological and pharmacological activities, suggesting that methyl 3-(4-bromophenyl)-3-oxopropanoate could potentially have similar effects .
Propiedades
IUPAC Name |
methyl 3-(4-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZLRGHNGDZHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373746 | |
| Record name | methyl 3-(4-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromophenyl)-3-oxopropanoate | |
CAS RN |
126629-81-0 | |
| Record name | methyl 3-(4-bromophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126629-81-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













methanone](/img/structure/B185366.png)


